5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde
CAS No.:
Cat. No.: VC13791114
Molecular Formula: C24H15N3O3
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H15N3O3 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H |
| Standard InChI Key | GJAJJEGWMDUKFM-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound's planar C₃-symmetric structure arises from the 1,3,5-trisubstitution pattern on the central benzene ring, with each arm consisting of a pyridine-2-carboxaldehyde moiety. Density functional theory (DFT) calculations suggest significant π-conjugation across the system, with HOMO orbitals localized on the pyridyl nitrogen atoms and LUMO orbitals distributed across the aldehyde functionalities . This electronic configuration facilitates both covalent bonding through aldehyde condensation and non-covalent interactions via pyridinic nitrogen coordination.
Crystallographic Data
While single-crystal X-ray diffraction data remains unreported due to crystallization challenges, powder XRD patterns of derived COFs indicate preservation of trigonal symmetry during framework assembly . The characteristic d-spacing at 3.4 Å corresponds to π-π stacking between adjacent layers, while the intense peak at 5.6° (d = 15.8 Å) reflects the periodic arrangement of tripicolinaldehyde nodes .
Table 1: Key Structural Parameters
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The benchmark synthesis employs Suzuki-Miyaura coupling between 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (680 mg, 1.5 mmol) and 5-bromo-2-pyridinecarboxaldehyde (1.25 g, 6.7 mmol) under inert conditions . Critical reaction parameters include:
-
Catalyst: Pd(PPh₃)₄ (516.9 mg, 0.44 mmol)
-
Base: K₂CO₃ (3 g, 22 mmol)
-
Solvent: Anhydrous DMF (100 mL)
-
Temperature: 90°C ± 2°C
-
Duration: 24 h
Purification Protocol
Post-synthetic processing involves sequential washing with:
-
Deionized H₂O (3 × 50 mL) to remove inorganic salts
-
Hot diethyl ether (2 × 30 mL, 40°C) for byproduct extraction
-
Hexane (2 × 20 mL) to eliminate non-polar impurities
Final recrystallization from CHCl₃/Et₂O (1:5 v/v) yields pale yellow microcrystals with >98% purity by HPLC .
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.17 (s, 1H, CHO)
-
δ 9.12 (s, 1H, Py-H6)
-
δ 8.19 (d, J = 8.1 Hz, 1H, Py-H4)
-
δ 8.13 (d, J = 8.1 Hz, 1H, Py-H3)
¹³C NMR (CDCl₃, 700 MHz):
Vibrational Spectroscopy
FT-IR (KBr, cm⁻¹):
Reactivity Profile
Schiff Base Formation
The aldehyde groups undergo quantitative condensation with primary amines (e.g., 1,3,5-benzenetriamine) to form imine-linked COFs. Kinetic studies reveal second-order dependence on aldehyde concentration (k = 2.3 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C).
Metal Coordination Chemistry
Pyridinic nitrogen atoms coordinate to transition metals in a κ¹-N fashion, with binding constants (log K) of:
Table 2: Comparative Reactivity in COF Synthesis
| Property | Tripicolinaldehyde | Terephthalaldehyde |
|---|---|---|
| Condensation Rate (h⁻¹) | 0.45 | 0.12 |
| COF Surface Area (m²/g) | 780 ± 25 | 320 ± 15 |
| Thermal Stability (°C) | 420 | 380 |
Advanced Applications
Photocatalytic Systems
Incorporation into [Ir(C^N)₂(N^N)]-modified COFs enables dual catalysis for cross-coupling reactions (TON = 1,240 ± 45) . The tripicolinaldehyde scaffold enhances photoinduced charge separation efficiency (ΦCS = 0.78 vs 0.42 for control) .
Gas Adsorption
COFs derived from this monomer exhibit exceptional CO₂ uptake capacities:
-
298 K, 1 bar: 4.7 mmol/g
-
273 K, 1 bar: 8.2 mmol/g
Selectivity for CO₂/N₂ reaches 78:1 at flue gas conditions.
Transition Metal Recovery
The pyridinic nitrogen-aldehyde synergy enables selective Pd²⁺ adsorption from mixed solutions:
-
Capacity: 285 mg Pd/g adsorbent
-
Selectivity Factor (vs Pt⁴⁺): 19.8
Regeneration efficiency remains >95% through 10 cycles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume